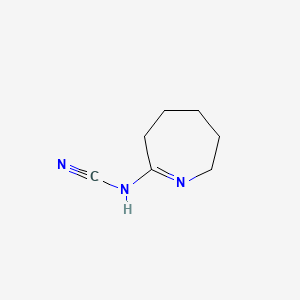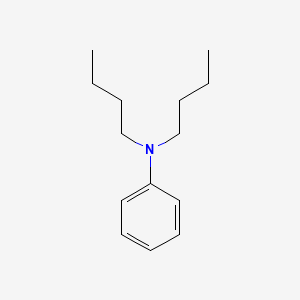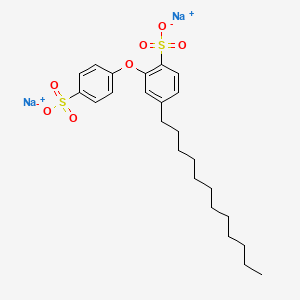![molecular formula C11H10Br2N2S B1345261 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide CAS No. 1134611-60-1](/img/structure/B1345261.png)
2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide, also known as 2-BTPH, is a chemical compound used in a variety of laboratory experiments. It is a white crystalline solid with a molecular formula of C8H7BrN2S and a molecular weight of 250.09 g/mol. 2-BTPH is a brominated derivative of the heterocyclic compound imidazothiazole, and is commonly used as a reagent in organic synthesis.
科学的研究の応用
Synthesis and Anticancer Potential
Researchers have developed new methods for assembling imidazo[2,1-b][1,3]thiazole systems, showing moderate ability to suppress the growth of kidney cancer cells and exhibiting weaker effects on prostate, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020). This compound's synthesis involves reactions of (2Z)-1,3-diaryl-4-bromobut-2en-1-one derivatives with 2-aminothiazoles, with the outcome depending on the structure of the starting bromo ketone.
Antimicrobial and Antifungal Applications
Several studies have synthesized novel derivatives of 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide and evaluated their antimicrobial and antifungal activities. For instance, novel imidazothiazole sulfides and sulfones showed promising anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010). Another study focused on the synthesis and antimicrobial activities of new 1,4-Benzothiazines possessing thiazolyl/imidazolyl moieties, demonstrating significant efficacy against microorganisms (Bhingolikar, Ingle, Dengle, Bondge, & Mane, 2003).
Synthesis Techniques and Chemical Properties
The compound's synthesis and the exploration of its chemical properties have been a subject of interest as well. For example, the reaction of dihydroimidazole-2-thiol with specific reagents yielded water-soluble quaternary salts, showcasing the versatility of this compound in synthetic chemistry (Dianov, 2006).
生化学分析
Biochemical Properties
2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition. The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in cellular processes and metabolic pathways. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, the compound can inhibit enzymes involved in glycolysis, leading to changes in metabolic flux and metabolite levels. Additionally, it can affect the tricarboxylic acid (TCA) cycle, altering the production of ATP and other key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes. The subcellular localization can determine the specific cellular pathways and processes that the compound influences .
特性
IUPAC Name |
2-bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S.BrH/c12-10-9(8-4-2-1-3-5-8)14-7-6-13-11(14)15-10;/h1-5H,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQZJWVVOHZRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)Br)C3=CC=CC=C3.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640021 |
Source


|
| Record name | 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134611-60-1 |
Source


|
| Record name | 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














